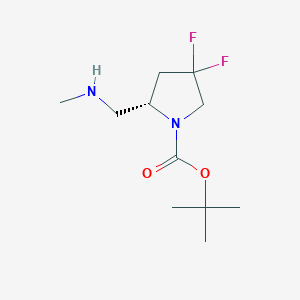
N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine
Übersicht
Beschreibung
N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine is a chemical compound with the molecular formula C11H14FN3O2 and a molecular weight of 239.25 g/mol . This compound is characterized by the presence of a fluorine atom, a nitro group, and a piperidinylamino group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine typically involves the reaction of 6-fluoro-2-nitroaniline with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, pressure adjustments, and the use of advanced purification techniques.
Analyse Chemischer Reaktionen
N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amine using reducing agents like iron and hydrochloric acid.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and reducing agents such as iron and hydrochloric acid. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: It is used in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the nitro group allows it to participate in various chemical reactions, influencing its biological activity. The piperidinylamino group enhances its ability to interact with biological molecules, making it a valuable compound in medicinal chemistry research.
Vergleich Mit ähnlichen Verbindungen
N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine can be compared with other similar compounds, such as:
6-Fluoro-2-nitroaniline: Lacks the piperidinylamino group, making it less versatile in certain chemical reactions.
2-(Piperidin-1-ylamino)nitrobenzene: Lacks the fluorine atom, which may affect its reactivity and biological activity.
6-Fluoro-2-(methylamino)nitrobenzene: Contains a methylamino group instead of a piperidinylamino group, which may influence its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which provides it with distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
N-(3-fluoro-2-nitrophenyl)piperidin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3O2/c12-9-5-4-6-10(11(9)15(16)17)13-14-7-2-1-3-8-14/h4-6,13H,1-3,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOSLHLDVLDGKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)NC2=C(C(=CC=C2)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-Bromo-2-(propan-2-yloxy)phenyl]ethan-1-one](/img/structure/B1407221.png)









![4-Nitro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1407235.png)
![2-Bromo-6-chloropyrazolo[1,5-A]pyridine](/img/structure/B1407237.png)

